molecular formula C9H9ClN2O2 B14808226 6-Chloro-5-cyclopropoxynicotinamide

6-Chloro-5-cyclopropoxynicotinamide

Cat. No.: B14808226
M. Wt: 212.63 g/mol
InChI Key: MXZNQBSBRBLKRE-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxynicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at position 6, a cyclopropoxy group at position 5, and an amide functional group at position 3. The amide group may improve solubility and hydrogen-bonding interactions, critical for target binding in drug design.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C9H9ClN2O2/c10-8-7(14-6-1-2-6)3-5(4-12-8)9(11)13/h3-4,6H,1-2H2,(H2,11,13)

InChI Key

MXZNQBSBRBLKRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-5-cyclopropoxynicotinamide typically involves several steps:

    Starting Material: The synthesis begins with nicotinamide as the starting material.

    Chlorination: The nicotinamide undergoes chlorination to introduce the chlorine atom at the 6th position.

    Amidation: Finally, the compound is converted into its amide form.

Industrial production methods for this compound are designed to be efficient and cost-effective, ensuring high yield and purity .

Chemical Reactions Analysis

6-Chloro-5-cyclopropoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-5-cyclopropoxynicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-Chloro-5-cyclopropoxynicotinamide, allowing inferences about its properties:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

  • Core Structure : Pyrimidine ring (6-membered, two nitrogen atoms).
  • Substituents : Chloro (position 2), methyl (position 6), and carboxylic acid (position 4).
  • Key Differences: Pyrimidine vs. Carboxylic acid vs. amide: The former enhances water solubility but may reduce membrane permeability. Methyl vs. cyclopropoxy: Methyl lacks the steric and electronic effects of cyclopropoxy, which could influence metabolic resistance .

2-Chloro-6-methyl-5-phenylnicotinonitrile

  • Core Structure: Nicotinonitrile (pyridine with nitrile group at position 3).
  • Substituents : Chloro (position 2), methyl (position 6), phenyl (position 5).
  • Key Differences: Nitrile vs. Phenyl vs. cyclopropoxy: Phenyl groups increase lipophilicity but may reduce metabolic stability compared to cyclopropoxy. Substituent positions: Chloro at position 2 vs. 6 in the target compound alters steric interactions with biological targets .

Ethyl 6-acetyl-5-chloronicotinate (CAS 1429182-81-9)

  • Core Structure : Nicotinate ester (pyridine with ester at position 3).
  • Substituents : Chloro (position 5), acetyl (position 6).
  • Key Differences :
    • Ester vs. amide: Esters are more hydrolytically labile, affecting pharmacokinetics.
    • Acetyl vs. cyclopropoxy: Acetyl is electron-withdrawing and may reduce steric hindrance.
    • Chloro position: At position 5 in both compounds, but paired with different functional groups, altering electronic and spatial profiles .

Comparative Data Table

Compound Core Structure Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties
6-Chloro-5-cyclopropoxynicotinamide Pyridine Cl (6), cyclopropoxy (5) Amide (3) ~210 (estimated) High lipophilicity, metabolic stability*
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (2), methyl (6) Carboxylic acid (4) 176.59 High solubility, polar interactions
2-Chloro-6-methyl-5-phenylnicotinonitrile Pyridine Cl (2), methyl (6), phenyl (5) Nitrile (3) 229.68 Lipophilic, low solubility
Ethyl 6-acetyl-5-chloronicotinate Pyridine Cl (5), acetyl (6) Ester (3) 227.65 Hydrolytically unstable, moderate solubility

*Theoretical based on structural analogs.

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